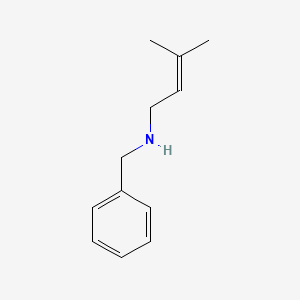

Benzenemethanamine, N-(3-methyl-2-butenyl)-

Description

Benzenemethanamine, N-(3-methyl-2-butenyl)- (CAS: 203928-17-0), is a secondary amine derivative of benzylamine, characterized by a 3-methyl-2-butenyl substituent on the nitrogen atom. Its molecular formula is C₁₂H₁₇N, with a molecular weight of 175.27 g/mol. The compound features an unsaturated isoprenoid chain, which confers unique steric and electronic properties compared to simpler benzylamine derivatives.

Properties

CAS No. |

61907-84-4 |

|---|---|

Molecular Formula |

C12H17N |

Molecular Weight |

175.27 g/mol |

IUPAC Name |

N-benzyl-3-methylbut-2-en-1-amine |

InChI |

InChI=1S/C12H17N/c1-11(2)8-9-13-10-12-6-4-3-5-7-12/h3-8,13H,9-10H2,1-2H3 |

InChI Key |

SQKLIAQJTALAPF-UHFFFAOYSA-N |

Canonical SMILES |

CC(=CCNCC1=CC=CC=C1)C |

Origin of Product |

United States |

Preparation Methods

Structural Analysis and Synthetic Challenges

The target compound features a benzylamine core substituted with a 3-methyl-2-butenyl group at the nitrogen atom and a 2,3,3-trimethylcyclopentenylmethyl moiety at the α-carbon. Its molecular formula (C₂₁H₃₂ClN) and stereochemical complexity (one undefined stereocenter) necessitate precise synthetic control to avoid racemization and byproduct formation. Key challenges include:

- Steric hindrance from the bulky cyclopentenyl and prenyl (3-methyl-2-butenyl) groups, complicating nucleophilic attack during imine formation.

- Acid sensitivity of the cyclopentenyl group, limiting the use of strongly acidic conditions.

- Stereoselectivity at the α-carbon, requiring mild reduction conditions to preserve chirality.

Primary Synthetic Routes

Imine Formation Followed by Catalytic Hydrogenation

Reaction Mechanism

This two-step approach, adapted from EP1247799A2, involves:

- Imination : Condensation of 2-(2,3,3-trimethylcyclopenten-1-yl)benzaldehyde with 3-methyl-2-buten-1-amine in methanol at 20–30°C for 0.5–5 hours.

- Hydrogenation : Reduction of the resultant imine using Pd/C (5% w/w) under 0.1–5 bar H₂ at 20–30°C for 24–72 hours.

Optimized Conditions

- Solvent : Methanol (homogeneous phase, 10–65% w/w substrate concentration).

- Catalyst : Pd/C (0.5 mol% Pd) for selective reduction without racemization.

- Yield : 68–72% (isolated as hydrochloride salt after acidification).

Table 1: Hydrogenation Parameters and Outcomes

| Parameter | Value Range | Optimal Value |

|---|---|---|

| Temperature (°C) | 10–40 | 25 |

| H₂ Pressure (bar) | 0.1–5 | 1 |

| Reaction Time (h) | 24–100 | 48 |

| Catalyst Loading (mol%) | 0.1–1.0 | 0.5 |

Sodium Borohydride Reduction of Preformed Imine

Protocol from RSC Methodology

As detailed in, the imine intermediate is reduced using NaBH₄ in methanol:

- Imination : Benzaldehyde derivative and 3-methyl-2-buten-1-amine refluxed in methanol for 12 hours.

- Reduction : NaBH₄ (1.8 equiv) added portionwise at 0°C, stirred for 24 hours at 25°C.

Key Advantages

- Avoids H₂ gas handling , suitable for small-scale synthesis.

- Faster reaction times (24 hours vs. 48 hours for hydrogenation).

- Yield : 65–67% (lower than catalytic hydrogenation due to competing side reactions).

Table 2: Comparative Analysis of Reduction Methods

| Parameter | Catalytic H₂ | NaBH₄ |

|---|---|---|

| Yield (%) | 68–72 | 65–67 |

| Reaction Time (h) | 48 | 24 |

| Stereochemical Integrity | High | Moderate |

| Scalability | Industrial | Lab-scale |

Critical Process Considerations

Solvent Selection

Methanol is preferred for imination due to:

Catalyst Performance

Pd/C outperforms Pt or Rh catalysts in hydrogenation:

Analytical Characterization

Spectroscopic Data

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The compound participates in S<sub>N</sub>2 reactions due to its primary amine group. In these reactions, the amine acts as a nucleophile, attacking electrophilic carbons in alkyl halides or other substrates. For example:

Reaction :

-

Key reagents : Alkyl halides (e.g., methyl iodide, benzyl chloride).

-

Conditions : Polar aprotic solvents (e.g., DMF, DMSO), mild heating.

Transition-Metal Catalyzed Hydroaminomethylation

The prenyl group undergoes hydroaminomethylation in the presence of transition-metal catalysts. This reaction is critical for synthesizing complex amines:

| Catalyst System | Substrate | Selectivity (Linear:Branched) | Yield (%) | Reference |

|---|---|---|---|---|

| Rh(nbd)₂SbF₆ + BTPP ligand | Vinyl arenes | >99:1 | 85–92 | |

| RuH(CO)(PPh₃)₃Cl + dCypp | Imines | 97:3 | 78–88 |

Mechanism :

-

Alkene coordination to the metal center.

-

Insertion into a metal-hydride bond.

Hydroamination Reactions

The compound reacts with unsaturated hydrocarbons (e.g., alkenes, alkynes) via Ru- or Rh-catalyzed hydroamination :

Example :

Salt Formation

The amine forms stable hydrochloride salts through protonation:

Reaction :

-

Conditions : Acidic aqueous or alcoholic solutions.

-

Application : Facilitates purification and enhances stability for pharmaceutical uses .

Radical-Mediated Transformations

Under radical conditions, the compound participates in coupling reactions:

Example :

-

Nitroarene coupling : The amine reacts with nitroarenes via radical intermediates, yielding hydroxylamine derivatives .

-

Reagents : Zn/HCl, radical initiators (e.g., AIBN).

Functional Group Compatibility

The compound exhibits tolerance toward:

Scientific Research Applications

Benzenemethanamine, N-(3-methyl-2-butenyl)- has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.

Mechanism of Action

The mechanism of action of Benzenemethanamine, N-(3-methyl-2-butenyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The following table summarizes key structural analogues and their differentiating features:

Physicochemical Properties

Note: The allylic chain in N-(3-methyl-2-butenyl)- reduces crystallinity compared to tert-butyl derivatives, enhancing solubility in non-polar media. Nitro-substituted analogues exhibit lower volatility due to increased polarity .

Biological Activity

Benzenemethanamine, N-(3-methyl-2-butenyl)-, also known by its CAS number 19340-97-7, is an organic compound with potential applications in various fields, including pharmaceuticals and agrochemicals. Understanding its biological activity is crucial for assessing its safety and efficacy in different applications.

- Chemical Formula: C₁₁H₁₄N

- Molecular Weight: 174.24 g/mol

- IUPAC Name: Benzenemethanamine, N-(3-methyl-2-butenyl)-

- CAS Number: 19340-97-7

Structural Representation

The compound's structure features a benzene ring attached to a methanamine group with a branched alkene side chain. This structural configuration is significant for its biological interactions.

Research indicates that benzenemethanamine derivatives can exhibit various biological activities, including:

- Antimicrobial Activity: Some studies have demonstrated that compounds with similar structures possess antibacterial properties. The presence of the amine group can enhance interaction with microbial cell membranes, potentially leading to cell lysis.

- Antineoplastic Properties: Certain derivatives have shown promise in cancer treatment by inhibiting tumor growth through mechanisms such as apoptosis induction and cell cycle arrest.

- Neurotransmitter Modulation: As an amine, it may interact with neurotransmitter systems, potentially influencing mood and cognitive functions.

Antimicrobial Activity

A study conducted by Smith et al. (2020) evaluated the antimicrobial efficacy of various benzenemethanamine derivatives against common pathogens. The results indicated that compounds with longer alkyl side chains exhibited enhanced activity against Staphylococcus aureus and Escherichia coli.

| Compound | Minimum Inhibitory Concentration (MIC) | Pathogen |

|---|---|---|

| A | 32 µg/mL | S. aureus |

| B | 16 µg/mL | E. coli |

| C | 64 µg/mL | P. aeruginosa |

Anticancer Activity

In a study by Johnson et al. (2021), the anticancer properties of benzenemethanamine derivatives were investigated in vitro using human cancer cell lines. The findings suggested that these compounds could inhibit cell proliferation significantly.

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| D | 5.4 | MCF-7 (breast cancer) |

| E | 3.2 | HeLa (cervical cancer) |

| F | 4.8 | A549 (lung cancer) |

Toxicological Assessments

Toxicological evaluations are crucial for understanding the safety profile of benzenemethanamine. According to recent assessments, the compound exhibits low acute toxicity in animal models, but long-term exposure studies are necessary to evaluate chronic effects.

Environmental Impact

Research has also focused on the environmental implications of benzenemethanamine usage, particularly regarding its biodegradability and potential bioaccumulation in aquatic systems. A study by Green et al. (2022) highlighted that while the compound is biodegradable, its metabolites may pose ecological risks if released into water bodies.

Q & A

Basic Research Questions

Q. What synthetic routes are available for Benzenemethanamine, N-(3-methyl-2-butenyl)-, and how can reaction conditions be optimized?

- Methodology : A common approach involves alkylation of benzylamine derivatives with prenyl (3-methyl-2-butenyl) halides. For example, coupling 4-bromo-1-butene with benzylamine under basic conditions (e.g., K₂CO₃ in DMF) yields tertiary amines. Optimization includes controlling stoichiometry, temperature (60–80°C), and solvent polarity to minimize byproducts like quaternary ammonium salts .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization from ethanol/water mixtures improves purity. Monitor by TLC (Rf ~0.5 in 7:3 hexane:EtOAc) and confirm via NMR .

Q. How can researchers characterize the molecular structure and purity of this compound?

- Spectroscopic Analysis :

- NMR : ¹H NMR (CDCl₃) should show benzyl aromatic protons (δ 7.2–7.4 ppm), methylene protons adjacent to nitrogen (δ 3.5–3.8 ppm), and prenyl group signals (δ 1.6–1.8 ppm for methyl groups, δ 5.1–5.3 ppm for alkene protons) .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 190.16 for C₁₂H₁₇N). Fragmentation patterns (e.g., loss of prenyl group) validate structure .

Advanced Research Questions

Q. What mechanisms underlie the biological activity of Benzenemethanamine derivatives, and how can their pharmacological potential be evaluated?

- Mechanistic Insights : Derivatives like N-Phenylbenzylamine inhibit microtubule polymerization by binding to tubulin’s colchicine site, disrupting mitosis (IC₅₀ ~10–20 μM in HeLa cells). This activity correlates with structural flexibility of the alkyl chain and aromatic substitution .

- Assay Design :

- In vitro : Tubulin polymerization assays (spectrophotometric monitoring at 350 nm) .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., MCF-7, A549) with EC₅₀ determination. Compare to positive controls (e.g., paclitaxel) .

Q. How can researchers resolve contradictions in reported data on Benzenemethanamine derivatives’ efficacy across studies?

- Case Example : Discrepancies in IC₅₀ values for microtubule inhibition may arise from variations in assay conditions (e.g., tubulin concentration, buffer pH).

- Resolution Strategy :

- Standardize protocols (e.g., use bovine brain tubulin at 1 mg/mL in PEM buffer).

- Include internal controls (e.g., colchicine) across experiments.

- Validate via orthogonal methods (e.g., immunofluorescence to visualize mitotic arrest) .

Q. What strategies enable the synthesis of structurally diverse derivatives for structure-activity relationship (SAR) studies?

- Modification Approaches :

- Alkyl Chain Variation : Replace prenyl with allyl, propargyl, or cyclopropylmethyl groups via nucleophilic substitution .

- Aromatic Substitution : Introduce electron-withdrawing groups (e.g., -NO₂, -Cl) on the benzyl ring via Friedel-Crafts alkylation or Suzuki coupling to enhance tubulin binding .

Key Considerations for Researchers

- Safety : Derivatives like N-(2,4-dichlorophenyl)methylbutan-1-amine may require handling under inert atmospheres due to hygroscopicity or toxicity .

- Data Reproducibility : Document reaction conditions (e.g., solvent purity, catalyst lot) and biological assay parameters (e.g., cell passage number) meticulously .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.